molecular formula C10H8F2O B1322406 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 32004-72-1

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1322406
CAS RN: 32004-72-1
M. Wt: 182.17 g/mol
InChI Key: VHFPRJDKCGMOCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated organic compounds has been a subject of interest due to their unique properties and potential applications. In the first study, the synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole is described, which was unexpectedly formed from the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. Instead of forming the anticipated azine, the reaction proceeded through the formation of a hydrazone intermediate to yield the tetrafluoroindazole compound. This compound was then characterized using various spectroscopic techniques, including high-resolution mass spectroscopy and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure and electrostatic properties of the synthesized 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were analyzed using ab initio quantum theory and density functional methods. The optimized structure of the parent indazole was computed at the MP2(fc)/6-311G** level, which is considered to be more accurate than structures derived from microwave measurements. The study also determined the preferred conformer of the compound using RHF/6-31G* energies and characterized the conformers through full normal mode analyses. The minimum structure was further refined at the MP2(fc)/6-311G** level and compared to the unsubstituted structure .

Chemical Reactions Analysis

The study does not directly discuss the chemical reactions of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, but it does provide insights into the reactivity of fluorinated compounds. For instance, the unexpected formation of the tetrafluoroindazole from a hydrazone intermediate suggests that the presence of fluorine atoms can significantly influence the course of chemical reactions, potentially leading to novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compound were explored through the study of its electrostatic properties. The electrostatic properties of both the parent indazole and the tetrafluoro derivative were discussed and compared to those of benzene and hexafluorobenzene, calculated at the same theoretical level. Natural bond order (NBO) calculations were performed to understand the difference in the direction of the dipole moments between the parent indazole and the tetrafluoro derivative. Additionally, the GIAO method was used to calculate atomic shielding tensors of the indazoles, aiding in the assignment of peaks in the NMR spectra .

In the second study, although not directly related to 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid is described. This study highlights the reactivity of 4-(trifluoromethyl)pyrimidin-2(1H)-ones and their ability to undergo Michael-like 1,4-conjugate hydrocyanation reactions. The resulting compounds were used to synthesize new trifluoromethylated analogues, demonstrating the versatility of fluorinated compounds in synthetic chemistry .

The orthogonal intramolecular C–F···C=O interaction observed in the crystal state of one of the synthesized compounds suggests that fluorine atoms can influence the conformation of molecules, potentially stabilizing otherwise unfavorable conformations due to their unique electrostatic properties .

Scientific Research Applications

Organic Solar Cells :4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one derivatives have been explored in the context of enhancing photovoltaic properties in organic solar cells. Compounds containing this core structure were designed and analyzed for their photovoltaic properties. It was found that these compounds exhibit significant absorption strengths in the 400-490 nm range, and the open circuit voltages range from 4.39 V to 4.73 V, indicating promising photovoltaic properties (Ali et al., 2020).

Liquid Crystal Core Structure :The compound 2-phenyl-5,6-difluoro-1H-indene was designed and synthesized as a novel liquid crystal core structure. These compounds demonstrated high nematic–isotropic transition temperatures and high optical anisotropy values, making them suitable for applications in liquid crystal displays. The introduction of lateral fluorine atoms into the 2-phenyl group of 5,6-difluoro-1H-indene derivatives resulted in low viscosity and high dielectric anisotropy, enhancing their application potential in display technologies (Yokokoji et al., 2009).

Synthesis of Polymer Solar Cells :The compound was used in the synthesis of asymmetric non-fullerene electron-acceptors for polymer solar cells. By altering the end-capping groups of the compound, researchers were able to influence the photovoltaic performance of the resulting solar cells, demonstrating the compound's versatility and potential in solar cell technology (Liu et al., 2020).

properties

IUPAC Name

4,6-difluoro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPRJDKCGMOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625739
Record name 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

32004-72-1
Record name 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 3, step 1: to a solution of 4,6-difluoro-indan-1-one (5.0 g, 29.8 mmol) in dry tetrahydrofuran (100 ml) at −78° C. a 2M solution of lithiumdiisopropylamide (16.4 ml, 32.7 mmol) in tetrahydrofuran was added dropwise and the mixture was stirred for 1 h at −78° C. Then iodomethane (4.64 g, 32.7 mmol) was added and the mixture was slowly warmed to 25° C. After addition of aqueous saturated NaHCO3 the mixture was extracted 3 times with ethyl acetate. The combined organic layers were dried over Na2SO4 and filtered, solvents were evaporated in vacuo. The crude product was purified by silica gel chromatography (eluting with 0% to 100% ethyl acetate in heptane to give 1.15 g of 4,6-Difluoro-2-methyl-indan-1-one (7a).
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